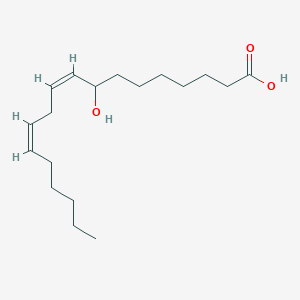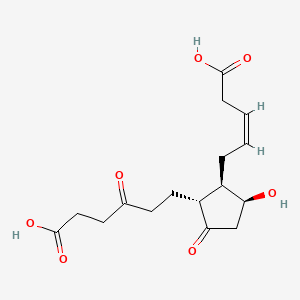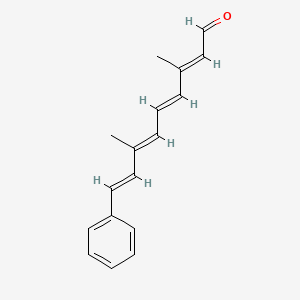![molecular formula C18H19NO B1238092 (2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylanilino)-1-(4-methylphenyl)-2-propen-1-one is a carbonyl compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis and Characterization : This compound is involved in the synthesis of various chemical structures, including isomerisation and characterization through chemical tests and spectral analyses (Tayade & Waghmare, 2016).
- X-Ray Structures and Computational Studies : It has been characterized using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction, which helps in understanding its molecular geometry and properties (Nycz et al., 2011).
Chemical Properties and Biological Activities
- Antioxidant Activity : Certain derivatives have been synthesized and tested for their antioxidant activity, providing insights into their potential biological applications (Sulpizio et al., 2016).
- Potential Antiviral Interactions : Research has investigated its interactions with enzymatic and structural targets of SARS-CoV-2, suggesting potential applications in antiviral strategies (Almeida-Neto et al., 2020).
Crystallography and Molecular Interactions
- Crystal and Molecular Structures : Studies have provided detailed insights into its crystal and molecular structures, enhancing the understanding of its chemical behavior (Kant et al., 2014).
- Fluorescence Enhancement Studies : Investigations into its fluorescence properties have revealed significant information about its photochemical behavior, which could have implications in material sciences (Yang, Chiou, & Liau, 2002).
Applications in Heterocyclic Chemistry
- Synthesis of Heterocyclic Systems : It has been used in the synthesis of various heterocyclic systems, demonstrating its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Pharmaceutical and Medicinal Chemistry
- Monoamine Oxidase Inhibitors : Derivatives of this compound have shown potential as monoamine oxidase inhibitors, indicating possible therapeutic applications in neuropsychiatric disorders (Sasidharan et al., 2018).
Propiedades
Fórmula molecular |
C18H19NO |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethylanilino)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H19NO/c1-13-4-7-16(8-5-13)18(20)10-11-19-17-9-6-14(2)15(3)12-17/h4-12,19H,1-3H3/b11-10+ |
Clave InChI |
CIAMLHZCZHEMRV-ZHACJKMWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)C)C |
SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




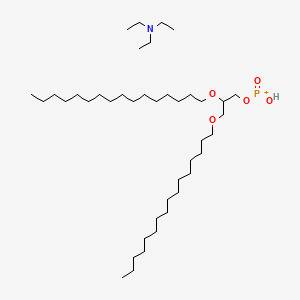
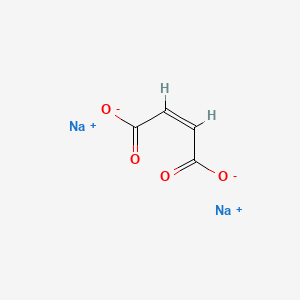
![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)
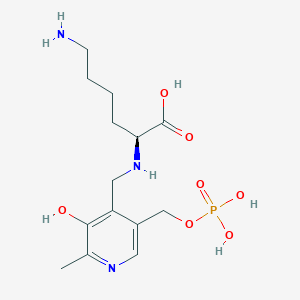
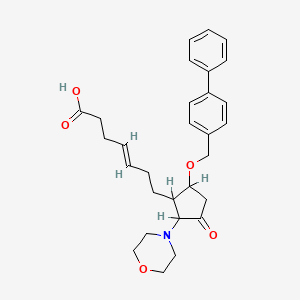

![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)
